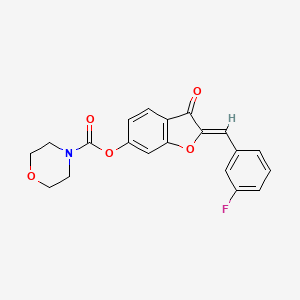

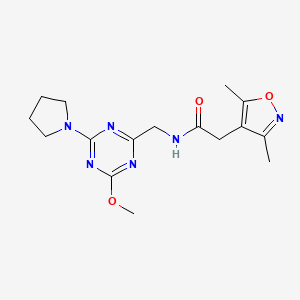

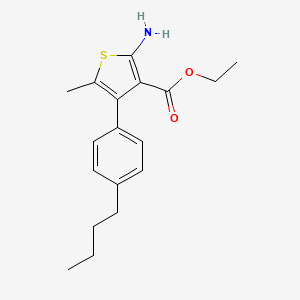

![molecular formula C13H12N4O B2939331 5-[(吡啶-2-基甲基)氨基]-1,3-二氢-2H-苯并咪唑-2-酮 CAS No. 876898-01-0](/img/structure/B2939331.png)

5-[(吡啶-2-基甲基)氨基]-1,3-二氢-2H-苯并咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a chemical compound . It has been used as a reactant to synthesize di (2-pyridylmethylamino)alkanoic esters .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a mixture of 8-hydroxyquinoline-5-carbaldehyde and bis (pyridin-2-ylmethyl)amine in CH2Cl2 was stirred for 24 hours at room temperature . Another method involved the use of Ph (X)B (OH)2, Na2CO3, Pd (dppf)Cl2 DCM complex, DMF, H2O, and microwave irradiation .Chemical Reactions Analysis

While specific chemical reactions involving “5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one” are not available, similar compounds have been used as catalysts for the direct hydroxylation of benzene to phenol .科学研究应用

配位化学和性质

Boča 等人 (2011) 的一项全面综述重点关注了与 2,2'-吡啶-2,6-二基双(1H-苯并咪唑) 及其配合物相关的化合物的化学和性质。这篇综述阐明了此类化合物的制备程序、光谱性质、结构方面、磁性性质以及生物和电化学活性。它提出了未来研究的潜在兴趣领域,包括给定化学结构的未探索类似物 (Boča、Jameson 和 Linert,2011)。

合成和药学应用

Parmar、Vala 和 Patel (2023) 讨论了吡喃并嘧啶核心,这是一个关键的前体用于医药和制药行业,因为它具有广泛的适用性和生物利用度。本综述涵盖了通过使用多样化的杂化催化剂进行一锅多组分反应来开发衍生物的合成途径。它强调了杂化催化剂在合成吡喃并[2,3-d]嘧啶支架中的重要性,表明其与在药物研究中开发先导分子相关 (Parmar、Vala 和 Patel,2023)。

相关支架的合成和药学方面

Cherukupalli 等人 (2017) 提供了对吡唑并[1,5-a]嘧啶支架的合成和药学方面的见解,指出其作为具有广泛药学性质的类药物候选物的构建模块的应用。本综述概述了相关的合成策略和重要的生物学特性,表明在开发潜在候选药物方面有进一步开发的空间 (Cherukupalli 等,2017)。

光电材料

Lipunova 等人 (2018) 综述了喹唑啉衍生物在电子器件中的合成和应用,重点介绍了它们在 π 扩展共轭体系中的应用,用于制造新型光电材料。这表明相关化合物在制造有机发光二极管和其他电子应用材料方面的潜力 (Lipunova、Nosova、Charushin 和 Chupakhin,2018)。

作用机制

Target of Action

The primary target of the compound 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .

Mode of Action

The compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1, inhibiting its activity and resulting in the disruption of the cell cycle checkpoints controlled by CHK1 .

Biochemical Pathways

The inhibition of CHK1 affects the cell cycle progression. Normally, CHK1 phosphorylates a range of substrates, including the cell division cycle 25 (CDC25) family of phosphatases that regulate cell cycle progression . The inhibition of CHK1 by the compound disrupts this process, halting the cell cycle at checkpoints in Synthesis (S) or Gap 2 (G2) phase .

Pharmacokinetics

The compound’s pharmacokinetic properties have been optimized for in vivo efficacy . Both CHK1 potency and off-target human ether-a-go-go-related gene (hERG) ion channel inhibition were dependent on lipophilicity and basicity in this series . The optimization of CHK1 cellular potency and in vivo pharmacokinetic−pharmacodynamic (PK-PD) properties resulted in a compound with low predicted doses and exposures in humans which mitigated the residual weak in vitro hERG inhibition .

Result of Action

The result of the compound’s action is the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and its efficacy as a single agent . The inhibition of CHK1 leads to the disruption of the cell cycle, providing an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .

属性

IUPAC Name |

5-(pyridin-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13-16-11-5-4-9(7-12(11)17-13)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKXGDLFRQWMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

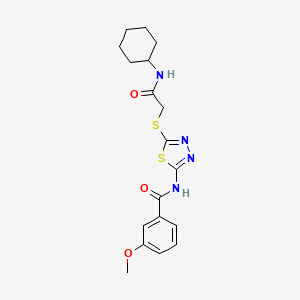

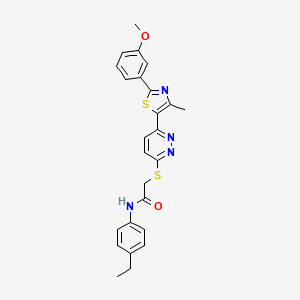

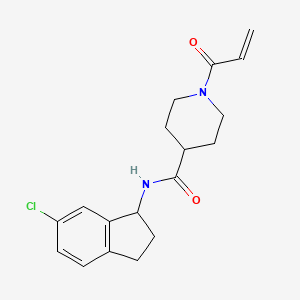

![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)

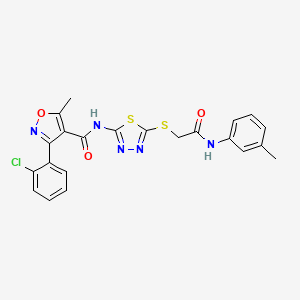

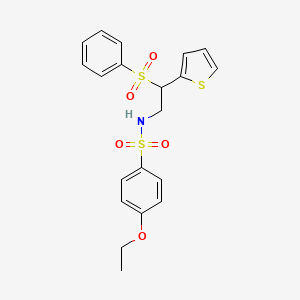

![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)

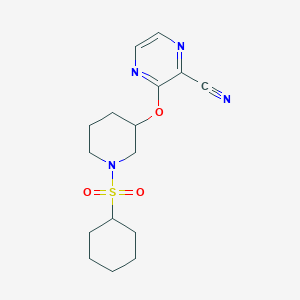

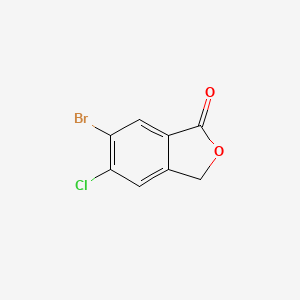

![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)